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Compound of Interest

Ethyl 2-amino-1H-pyrrole-3-
Compound Name:
carboxylate

Cat. No.: BO11761

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-1H-pyrrole-3-carboxylate is a heterocyclic organic compound belonging to the
pyrrole class, a core structure in many biologically active molecules. Its potential as a scaffold
in medicinal chemistry, particularly in the development of novel therapeutics, has garnered
significant interest. This technical guide provides an in-depth structural analysis of Ethyl 2-
amino-1H-pyrrole-3-carboxylate, including its physicochemical properties, spectroscopic
data, a plausible synthetic route, and its established biological mechanism of action. The
information presented herein is intended to serve as a valuable resource for researchers
engaged in the design and development of pyrrole-based compounds.

Physicochemical Properties

The fundamental physicochemical properties of Ethyl 2-amino-1H-pyrrole-3-carboxylate are
summarized in the table below. These properties are crucial for its handling, formulation, and in
silico modeling.
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Property Value Source

Molecular Formula C7H10N202 PubChem[1]

Molecular Weight 154.17 g/mol PubChem[1]
ethyl 2-amino-1H-pyrrole-3-

IUPAC Name PubChem[1]
carboxylate

CAS Number 108290-86-4 PubChem[1]

SMILES CCOC(=0)C1=C(NC=C1)N PubChem[1]

Appearance Solid (predicted) CymitQuimical[2]
Typically >95% (commerciall

Purity yp. y ( Y CymitQuimical2]
available)

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and confirmation of
synthesized Ethyl 2-amino-1H-pyrrole-3-carboxylate. While specific experimental spectra for
this exact compound are not widely published, the following table outlines the expected
characteristic signals based on the analysis of closely related pyrrole derivatives.[3][4][5]
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Spectroscopic Technique

Expected Data

1H NMR

Ethyl group: Triplet (3H, ~1.3 ppm, J =7 Hz, -
CHs), Quartet (2H, ~4.2 ppm, J = 7 Hz, -OCH2-).
Pyrrole ring: Two coupled doublets or multiplets
for the C4-H and C5-H protons (in the range of
6-7 ppm). Amino group: Broad singlet for the -
NH:z protons (variable chemical shift, typically 4-
6 ppm). NH proton: Broad singlet for the pyrrole
N-H proton (variable, often > 8 ppm).

13C NMR

Ethyl group: ~14 ppm (-CHs), ~60 ppm (-
OCHe:-). Pyrrole ring: Signals for the five carbon
atoms of the pyrrole ring (typically in the range
of 100-140 ppm). The C2 and C3 carbons
bearing the amino and carboxylate groups,
respectively, would show distinct chemical
shifts. Carbonyl group: Signal for the ester
carbonyl carbon (~165-170 ppm).

Infrared (IR) Spectroscopy

N-H stretching: Two bands for the primary
amine (-NHz) around 3300-3500 cm~tand a
broader band for the pyrrole N-H. C=0
stretching: Strong absorption band for the ester
carbonyl group around 1680-1720 cm~1. C=C
and C-N stretching: Multiple bands in the
fingerprint region (1400-1600 cm~1)

corresponding to the pyrrole ring vibrations.

Mass Spectrometry (MS)

Molecular lon Peak (M*): A prominent peak at
m/z = 154, corresponding to the molecular
weight of the compound. Fragmentation Pattern:
Characteristic fragments resulting from the loss
of the ethoxy group (-OC:zHs), the entire ester
group (-COOC:zHs), and other fragmentation
pathways of the pyrrole ring.

Experimental Protocols
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Synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate

A plausible and efficient method for the synthesis of Ethyl 2-amino-1H-pyrrole-3-carboxylate
is through a variation of the Gewald reaction, a well-established method for the synthesis of 2-
aminothiophenes that can be adapted for pyrrole synthesis.[6][7][8][9][10] An alternative
approach would be the Paal-Knorr pyrrole synthesis. The following outlines a conceptual
experimental protocol.

Reaction Scheme: A potential retrosynthetic analysis suggests the reaction between ethyl
cyanoacetate and a suitable 1,4-dicarbonyl equivalent or a related precursor. A more direct
synthetic approach could involve the reaction of ethyl 2-cyano-3,3-bis(methylthio)acrylate with
an amino group donor.

lllustrative Experimental Protocol (Conceptual):

e Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such
as ethanol or dimethylformamide, add a base like sodium ethoxide or piperidine (catalytic
amount).

o Addition of Reagents: To this mixture, add an appropriate a-halo-ketone or a related
electrophile (1 equivalent) that will form the pyrrole ring backbone.

o Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated
under reflux for several hours, with the progress monitored by thin-layer chromatography
(TLC).

o Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is
removed under reduced pressure. The residue is then partitioned between an organic
solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over
anhydrous sodium sulfate, and concentrated. The crude product is purified by column
chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and
ethyl acetate).

o Characterization: The structure of the purified Ethyl 2-amino-1H-pyrrole-3-carboxylate is
confirmed by spectroscopic methods (*H NMR, 3C NMR, IR, and MS) as detailed in the
previous section.
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Biological Activity and Signaling Pathway

Ethyl 2-amino-1H-pyrrole-3-carboxylate and its derivatives have been identified as potent
inhibitors of tubulin polymerization. This inhibition disrupts the formation of microtubules, which
are essential components of the cytoskeleton and are crucial for cell division, particularly the

formation of the mitotic spindle.

The workflow for the synthesis and characterization of Ethyl 2-amino-1H-pyrrole-3-
carboxylate can be visualized as follows:

Starting Materials Chemical Synthesis Purification Structural Characterization Ethyl 2-amino-1H-pyrrole-3-carboxylate
(e.g., Ethyl Cyanoacetate) (e.g., Gewald-type reaction) (Column Chromatography) (NMR, IR, MS) % Py Y

Click to download full resolution via product page

Experimental Workflow for Synthesis and Characterization.

The inhibition of tubulin polymerization leads to a cascade of cellular events, ultimately
resulting in cell cycle arrest and apoptosis. The key signaling pathway initiated by this
compound is depicted below.
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Signaling Pathway of Ethyl 2-amino-1H-pyrrole-3-carboxylate.
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Conclusion

Ethyl 2-amino-1H-pyrrole-3-carboxylate represents a valuable scaffold for the development
of novel therapeutic agents, particularly anticancer drugs, owing to its ability to inhibit tubulin
polymerization. This guide has provided a comprehensive overview of its structural and
physicochemical properties, along with a predictive spectroscopic analysis and a conceptual
synthetic protocol. The elucidation of its mechanism of action, leading to mitotic arrest and
apoptosis via the p53 signaling pathway, offers a clear rationale for its further investigation and
derivatization in drug discovery programs. The presented data and diagrams serve as a
foundational resource for researchers in the field, facilitating the advancement of pyrrole-based
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structural Analysis of Ethyl 2-amino-1H-pyrrole-3-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-structural-analysis
https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-structural-analysis
https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-structural-analysis
https://www.benchchem.com/product/b011761#ethyl-2-amino-1h-pyrrole-3-carboxylate-structural-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b011761?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b011761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

